APS-2-79 hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of APS-2-79 hydrochloride is C23H22ClN3O3 . The molecular weight is 423.89 . The SMILES string representation isCC1=CC(OC2=CC=CC=C2)=CC=C1NC3=C4C=C(OC)C(OC)=CC4=NC=N3.Cl
. Chemical Reactions Analysis
This compound is known to inhibit ATP biotin binding to KSR2 within the KSR2-MEK1 complex . It also suppresses KSR-stimulated MEK and ERK phosphorylation in 293H cells . In Ras mutant cell lines, APS-2-79 enhances the efficacy of the clinical MEK inhibitor trametinib .Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in DMSO at 10 mg/mL . The storage temperature is 2-8°C .Scientific Research Applications
Combustion Catalysis in Propellants : APS-2-79 hydrochloride has been examined for its role as a combustion catalyst in solid rocket propellants. Research has explored how substances like this compound can influence the combustion process, with the potential for enhancing burn rate and reducing toxic emissions from traditional propellants like ammonium perchlorate (Trache, Klapötke, Maiz, Abd-Elghany, DeLuca, 2017).
Anti-Arrhythmic Drug Development : In the pharmaceutical field, this compound has been analyzed for its antiarrhythmic effects. Research using canine arrhythmia models demonstrated that this compound could effectively suppress various types of ventricular arrhythmias. This suggests its potential as a novel long-acting antiarrhythmic drug (Takahara, Hirasawa, Dohmoto, Shoji, Yoshimoto, Sugiyama, Hashimoto, 2001).
Mechanism of Action
Target of Action
APS-2-79 HCl primarily targets the Kinase Suppressor of Ras (KSR) and MEK . KSR is a scaffold protein in the MAPK pathway, and its regulation is allosterically controlled by dimerization with RAF . MEK, on the other hand, is a key component of the MAPK/ERK pathway .
Mode of Action
APS-2-79 HCl acts as a MAPK antagonist, modulating KSR-dependent MAPK signaling . It achieves this by antagonizing RAF heterodimerization and the conformational changes required for the phosphorylation and activation of KSR-bound MEK . Specifically, APS-2-79 HCl inhibits ATP biotin binding to KSR2 within the KSR2-MEK1 complex, with an IC50 of 120 nM .
Biochemical Pathways
The compound primarily affects the MAPK/ERK pathway . By stabilizing the KSR inactive state, APS-2-79 HCl antagonizes oncogenic Ras-MAPK signaling . This results in the disruption of the signaling pathway, thereby inhibiting the proliferation of cancer cells .
Result of Action
APS-2-79 HCl’s action results in the suppression of KSR-stimulated MEK and ERK phosphorylation . In cell lines with Ras mutations, APS-2-79 HCl enhances the efficacy of several MEK inhibitors . This indicates its potential use in combination therapies for cancer treatment.
Action Environment
The action, efficacy, and stability of APS-2-79 HCl can be influenced by various environmental factors. For instance, storage conditions can affect its stability . Additionally, the presence of Ras mutations in cell lines can influence its efficacy . More research is needed to fully understand how different environmental factors can impact the action of APS-2-79 HCl.
Safety and Hazards
APS-2-79 hydrochloride is known to be a moderate to severe irritant to the skin and eyes . In case of contact with skin or eyes, it is recommended to wash immediately with plenty of water . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .
properties
IUPAC Name |
6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3.ClH/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23;/h4-14H,1-3H3,(H,24,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXKSHWZJNNZHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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